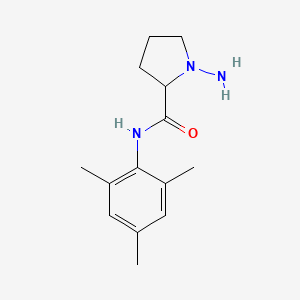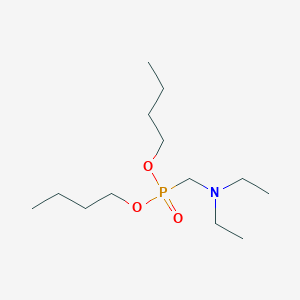phosphoryl}propanoic acid](/img/structure/B3820633.png)
3-{[(Diethylamino)methyl](hydroxy)phosphoryl}propanoic acid
概要
説明
3-{(Diethylamino)methylphosphoryl}propanoic acid is a chemical compound with the molecular formula C8H18NO4P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a diethylamino group, a hydroxyl group, and a phosphoryl group attached to a propanoic acid backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Diethylamino)methylphosphoryl}propanoic acid typically involves the reaction of diethylamine with a phosphorylating agent, followed by the addition of a propanoic acid derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 3-{(Diethylamino)methylphosphoryl}propanoic acid may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
3-{(Diethylamino)methylphosphoryl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine derivative.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce phosphine derivatives.
科学的研究の応用
3-{(Diethylamino)methylphosphoryl}propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 3-{(Diethylamino)methylphosphoryl}propanoic acid involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with enzymes and receptors, while the phosphoryl group can participate in phosphorylation reactions, influencing various biochemical processes.
類似化合物との比較
Similar Compounds
3-Hydroxyphenylphosphinyl-propanoic acid: Similar in structure but with a phenyl group instead of a diethylamino group.
Aminomethylphosphonic acid: Contains an aminomethyl group and is a known metabolite of glyphosate.
Glufosinate: A broad-spectrum herbicide with a similar phosphoryl group.
Uniqueness
3-{(Diethylamino)methylphosphoryl}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
3-[diethylaminomethyl(hydroxy)phosphoryl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO4P/c1-3-9(4-2)7-14(12,13)6-5-8(10)11/h3-7H2,1-2H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVZSTDWHGITHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CP(=O)(CCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B3820558.png)
![1-[2-(4-methoxyphenyl)ethyl]-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B3820572.png)

![(E)-but-2-enedioic acid;N-[[1-(2,4,6-trimethylphenyl)pyrrol-2-yl]methyl]cyclohexanamine](/img/structure/B3820588.png)
![({bis[(diisobutylamino)methyl]phosphorothioyl}methyl)diisobutylamine](/img/structure/B3820593.png)
![2,2-bis[di(propan-2-yloxy)phosphoryl]-N,N-dimethylethenamine](/img/structure/B3820605.png)
![N-[(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-N-ethylethanamine](/img/structure/B3820613.png)
![diethyl {[acetyl(methyl)amino]methyl}phosphonate](/img/structure/B3820615.png)

![Methyl 1-[[ethoxy(methyl)phosphoryl]methyl]pyrrolidine-2-carboxylate](/img/structure/B3820629.png)

![1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[(2-nitrophenyl)sulfamoyl]urea](/img/structure/B3820643.png)
![1-[1-(3,4-dimethoxybenzyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3820647.png)
